2-Bromo-6-(butan-2-yloxy)aniline
Description
Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis
Aniline derivatives are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Their presence is notable in a range of commercial products, underscoring their industrial relevance. wikipedia.org The amino group of aniline can be readily modified, and it directs further substitutions on the aromatic ring, making these compounds versatile intermediates for constructing more complex molecular architectures. The synthesis of bromo aniline derivatives, for instance, has been explored for its potential in developing therapeutic agents. researchgate.netsciencescholar.us
Overview of Halogenated and Alkoxy-Substituted Aniline Scaffolds
The introduction of halogen atoms and alkoxy groups to the aniline scaffold significantly influences the molecule's reactivity and physical properties. Halogens, such as bromine, can serve as a handle for further functionalization through various cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. chemicalbook.com Alkoxy groups, on the other hand, can modulate a compound's solubility and its ability to interact with biological targets. The combination of both a halogen and an alkoxy group on an aniline ring, as seen in ortho-bromo-alkoxy-anilines, creates a unique chemical entity with distinct reactivity patterns. For example, the synthesis of 2-bromo-6-fluoroaniline (B133542) and ortho-trifluoromethoxylated aniline derivatives highlights the interest in such ortho-substituted systems for creating valuable synthetic building blocks. wipo.intresearchgate.net The development of methods for the simultaneous synthesis of ortho- and para-bromoanilines further illustrates the importance of these isomers in the chemical and pharmaceutical industries. google.com
Research Trajectory of 2-Bromo-6-(butan-2-yloxy)aniline within Chemical Literature
A review of the existing chemical literature indicates that this compound is a specialized chemical compound. While it is commercially available from several suppliers for research purposes, extensive studies detailing its synthesis, reactivity, or application are not widely published. bldpharm.com Its chemical structure, featuring a bromine atom and a butan-2-yloxy group at the ortho positions to the amino group, suggests its potential as an intermediate in organic synthesis. The presence of these specific functional groups makes it a candidate for use in the construction of more complex molecules, potentially in the fields of medicinal chemistry or materials science.
The investigation of related compounds, such as 2-Bromo-6-alkylaminopyridines and 2,6-disubstituted benzylamine (B48309) derivatives, provides some context for the potential utility of the title compound. georgiasouthern.edunih.gov Research into these analogous structures often focuses on their roles as ligands for metal catalysts or as biologically active agents. For instance, 2,6-disubstituted benzylamines have been synthesized as inhibitors of copper amine oxidases. nih.gov Given the structural similarities, it is plausible that this compound could be explored in similar research areas. However, at present, it remains a compound with a nascent research trajectory, primarily serving as a building block for specialized chemical synthesis.
Below is a data table with some of the known properties of this compound:
| Property | Value | Source |
| CAS Number | 1878499-41-2 | bldpharm.com |
| Molecular Formula | C10H14BrNO | bldpharm.com |
| MDL Number | MFCD29929920 | bldpharm.com |
| SMILES Code | NC1=C(OC(CC)C)C=CC=C1Br | bldpharm.com |
Strategies for Regioselective Bromination of Substituted Anilines
The introduction of a bromine atom at a specific position on the aniline ring is a critical step in the synthesis of this compound. The highly activating and ortho-, para-directing nature of the amino group necessitates careful control to achieve the desired 2-bromo substitution pattern and avoid polybromination. byjus.comtestbook.comlibretexts.org
Electrophilic Aromatic Substitution Approaches for Anilines and Precursors
Electrophilic aromatic substitution is a fundamental method for the halogenation of anilines. byjus.com However, the strong activating nature of the amino group can lead to multiple substitutions, often resulting in the formation of 2,4,6-tribromoaniline (B120722) when aniline is treated directly with bromine water. byjus.comyoutube.com To control the regioselectivity and achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide, such as an acetanilide (B955). youtube.comchemistrysteps.com The acetyl group reduces the electron-donating capacity of the nitrogen, making the ring less activated and allowing for more controlled bromination, typically at the para position due to steric hindrance from the acetyl group. youtube.comchemistrysteps.com Subsequent hydrolysis of the amide restores the amino group. youtube.com
Various brominating agents are employed in these reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the monobromination of reactive aromatic compounds, and its selectivity can be influenced by the choice of solvent. thieme-connect.comthieme-connect.com Studies on meta-substituted anilines have shown that the polarity of the solvent can significantly affect the regiochemical outcome of bromination with NBS. thieme-connect.comthieme-connect.com
| Reagent/System | Substrate Type | Key Features |
| Br₂/Acetic Anhydride | Aniline | Protection of the amino group as acetanilide to control reactivity and favor para-bromination. youtube.comchemistrysteps.com |
| N-Bromosuccinimide (NBS) | Activated Anilines | Mild and selective reagent for monobromination; regioselectivity is solvent-dependent. thieme-connect.comthieme-connect.com |
| Eosin Y/Selectfluor | Aniline Derivatives | A metal-free system that provides excellent yields of para-brominated products. acs.org |
Oxidative Bromination Techniques for Aromatic Systems
Oxidative bromination offers an alternative pathway that often utilizes less hazardous reagents than molecular bromine. jalsnet.comthieme-connect.com These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt using an oxidant. A practical procedure for the regioselective bromination of anilines employs a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). thieme-connect.comthieme-connect.com This method is applicable to a variety of anilines and provides monobrominated products with good regioselectivity under mild conditions. thieme-connect.comthieme-connect.com
Another approach uses an alkali metal bromide with aqueous nitric acid as the oxidant in a two-phase system, which can achieve bromination of activated aromatic compounds at ambient conditions. acs.org The use of Oxone® as an oxidant with ammonium (B1175870) bromide in methanol (B129727) or water also provides a mild and efficient method for the selective bromination of activated aromatic compounds. organic-chemistry.orgresearchgate.net
| Oxidant | Bromide Source | Catalyst/Conditions | Outcome |
| Sodium Persulfate (Na₂S₂O₈) | Sodium Bromide (NaBr) | CuSO₄·5H₂O (catalytic), CH₃CN/H₂O | Regioselective monobromination of free anilines. thieme-connect.comthieme-connect.com |
| Nitric Acid (aqueous) | Potassium Bromide (KBr) | Phase transfer catalyst, ambient temperature | Oxidative bromination of activated aromatic substrates. acs.org |
| Oxone® | Ammonium Bromide (NH₄Br) | Methanol or water, ambient temperature | Selective para-bromination of activated aromatics. organic-chemistry.orgresearchgate.net |
Directed Ortho-Metalation and Halogenation Pathways
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgwikiwand.comorganic-chemistry.org The DMG, which can be a variety of functional groups containing a heteroatom (e.g., amide, methoxy, tertiary amine), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgwikiwand.com The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to introduce a bromine atom specifically at the ortho position. wikipedia.org
For anilines, the amino group itself can be converted into a suitable DMG. For instance, N-pivaloylanilines can be effectively ortho-lithiated. acs.org This approach offers high regioselectivity that is often difficult to achieve through conventional electrophilic substitution. wikipedia.orgharvard.edu
Introduction of the Butan-2-yloxy Moiety
The second key transformation in the synthesis of this compound is the formation of the ether bond to introduce the butan-2-yloxy group. This is typically accomplished through etherification reactions involving a hydroxylated aniline precursor or by nucleophilic substitution on a halogenated precursor.
Etherification Reactions on Hydroxylated Anilines
The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of synthesizing the target molecule, this would involve the deprotonation of a 2-bromo-6-hydroxyaniline (a brominated aminophenol) with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a sec-butyl halide (e.g., 2-bromobutane (B33332) or 2-iodobutane). To prevent undesired side reactions, such as N-alkylation, the aniline's amino group may need to be protected, for example, as an anilide. google.com Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkylating agent. google.com
Nucleophilic Substitution Reactions with Halogenated Precursors
An alternative strategy involves a nucleophilic aromatic substitution (SNAAr) reaction. In this approach, a precursor with a good leaving group (such as fluorine or chlorine) at the 2-position of the aniline ring would react with sodium butan-2-oxide. The electron-withdrawing nature of the nitro group in a precursor like 2-halo-6-nitroaniline can activate the ring towards nucleophilic attack. Subsequent reduction of the nitro group would then yield the desired aniline. The reactivity in nucleophilic substitution is influenced by the nature of the halogen and the other substituents on the aromatic ring. rsc.org
Convergent and Divergent Synthetic Routes
The construction of polysubstituted aromatic compounds like this compound relies on strategic planning to ensure efficiency and high yields. Both convergent and divergent approaches, which involve either coupling pre-functionalized fragments or modifying a common intermediate, respectively, are applicable. The choice of strategy is often dictated by the availability of starting materials and the desired complexity of the final molecule.
Sequential Functionalization Strategies for this compound Construction
A common and logical approach to constructing asymmetrically substituted anilines such as this compound is through sequential functionalization. This strategy involves the stepwise introduction of substituents onto an aromatic core. While a specific documented synthesis for this exact molecule is not prevalent in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles.
A likely synthetic pathway would involve the following key transformations:
Nucleophilic Aromatic Substitution or Etherification: One could start with a di-halogenated or nitro-halogenated benzene (B151609) derivative. For instance, starting with 2,6-dibromonitrobenzene, the first step could be a nucleophilic substitution reaction with sodium butan-2-oxide. This reaction would selectively replace one of the bromine atoms with the butan-2-yloxy group. Alternatively, starting with 2-bromo-6-nitrophenol, a Williamson ether synthesis could be employed using 2-bromobutane in the presence of a base like potassium carbonate.
Reduction of the Nitro Group: Following the successful introduction of the ether linkage, the nitro group (—NO₂) serves as a precursor to the required aniline (—NH₂) functionality. A standard reduction step is performed. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium, platinum, or nickel catalyst. This transformation yields the final product, this compound.
The synthesis of analogous compounds, such as 2-Bromo-6-alkylaminopyridines, has been successfully achieved using high heat and pressure in a pressure tube, demonstrating the feasibility of introducing functional groups onto a halogenated aromatic ring. georgiasouthern.edugeorgiasouthern.edu This sequential approach allows for controlled and predictable installation of the required functionalities.
One-Pot Synthetic Procedures for Substituted Anilines
While a specific one-pot synthesis for this compound is not documented, several innovative one-pot strategies for producing substituted anilines have been developed that illustrate the power of this approach.
Tandem Reaction Sequences: Researchers have developed novel metal-free, one-pot methods for synthesizing diarylamines from readily available aromatic aldehydes and anilines. acs.org This process involves a sequence of imine formation, an oxidative rearrangement, and a final deformylation step, all conducted in a single vessel under mild conditions. acs.org
Catalytic Systems for Aniline Synthesis: Another reported method involves the synthesis of substituted anilines from cyclohexanones using a Palladium/Carbon (Pd/C)–ethylene system. acs.org This reaction proceeds through a hydrogen transfer mechanism between the cyclohexanone (B45756) and ethylene, facilitated by a simple combination of ammonium acetate (B1210297) (NH₄OAc) and potassium carbonate (K₂CO₃). acs.org
These examples highlight the potential for developing a custom one-pot or "telescoping" synthesis for the target molecule, where reagents are added sequentially to drive a series of transformations without isolating the intermediate products. wikipedia.org Such a strategy could significantly streamline the production of highly functionalized anilines.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for important chemical building blocks like anilines. These approaches aim to reduce reliance on fossil fuels, minimize hazardous waste, and lower energy consumption. nih.govrenewable-materials.eu
Chemoenzymatic Conversion Pathways for Anilines
A promising green alternative to traditional chemical reductions is the use of chemoenzymatic pathways, which combine the high selectivity of enzymes with the reactivity of chemical catalysts. A key application in this area is the reduction of nitroaromatics to anilines. nih.govacs.org
The process typically involves nitroreductase (NR) enzymes, which are highly efficient at reducing nitro groups. acs.org However, these enzymes often halt the reduction at the hydroxylamine (B1172632) intermediate stage. nih.gov To achieve complete conversion to the aniline, a chemical co-catalyst is used in conjunction with the enzyme.
Key Features of Chemoenzymatic Aniline Synthesis
| Component | Description | Sustainability Benefit | Reference |
|---|---|---|---|
| Enzyme | Nitroreductase (NR) enzymes (e.g., NR-55) catalyze the initial reduction of the nitro group. | Operates under mild conditions (room temperature and pressure) in aqueous solutions. | nih.govacs.org |
| Co-catalyst | A transition metal catalyst, such as Vanadium pentoxide (V₂O₅), facilitates the final reduction of the hydroxylamine intermediate to the aniline. | Replaces the need for high-pressure hydrogen gas and expensive, precious-metal catalysts (like Palladium or Platinum). | nih.gov |
| Cofactor Recycling | An engineered glucose dehydrogenase (GDH) is often used to recycle the NADPH cofactor required by the nitroreductase. | Improves the economic viability and sustainability of the process by regenerating the expensive cofactor. | nih.govacs.org |
| Reaction Medium | The reaction is typically run in an aqueous buffer, sometimes as a biphasic system with a solvent like toluene. | Reduces reliance on volatile and often bio-incompatible organic solvents. | nih.govacs.org |
This chemoenzymatic strategy is highly chemoselective and tolerates functional groups that are often unstable under traditional hydrogenation conditions, making it a powerful tool for creating highly functionalized anilines sustainably. nih.govnih.gov
Catalysis in Sustainable Aniline Syntheses
Catalysis is at the heart of many industrial chemical processes, and the synthesis of aniline is no exception. Sustainable catalysis focuses on developing more efficient, selective, and environmentally benign catalysts and processes.
A more revolutionary approach involves moving away from petrochemical feedstocks entirely. Covestro, in collaboration with academic partners, has developed a process to produce aniline from plant-based raw materials. renewable-materials.eu This innovative route uses metabolically engineered microorganisms to convert industrial raw sugar into a chemical intermediate. This bio-derived intermediate is then transformed into aniline using a subsequent chemocatalytic step. renewable-materials.eu This bio-based method presents a significant step towards a circular economy, reducing dependence on fossil resources for the production of this key chemical. renewable-materials.eu
Microreactor Technology Applications for Functionalized Aniline Production
Microreactor technology, also known as continuous-flow chemistry, has emerged as a transformative tool for the safe and efficient production of fine chemicals, including functionalized anilines. tandfonline.com Microreactors are small-scale reaction systems with internal dimensions typically in the sub-millimeter range, which provides significant advantages over traditional batch reactors. nih.gov
The application of microreactors can address many of the safety and efficiency challenges associated with aniline synthesis, which may involve highly exothermic reactions or hazardous intermediates. tandfonline.com
Advantages of Microreactor Technology in Chemical Synthesis
| Advantage | Description | Implication for Aniline Synthesis | Reference |
|---|---|---|---|
| Rapid Heat Transfer | The high surface-area-to-volume ratio allows for extremely efficient removal of reaction heat. | Enables safe execution of highly exothermic reactions (e.g., nitration) without risk of thermal runaway. | tandfonline.com |
| Efficient Mass Transfer | Short diffusion distances lead to rapid mixing of reagents. | Increases reaction rates and improves selectivity, minimizing byproduct formation. | nih.gov |
| Enhanced Safety | The very small volume (holdup) of reagents within the reactor at any given time dramatically reduces the risk associated with explosive intermediates or toxic gases. | Allows for the use of hazardous reagents and reaction conditions that would be unsafe in large-scale batch reactors. | tandfonline.comnih.gov |
| Precise Control | Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision. | Leads to higher product yields, greater purity, and better reproducibility. | krishisanskriti.org |
| Scalability | Production can be scaled up by "numbering-up" (running multiple microreactors in parallel) rather than increasing the size of the reactor, which avoids redevelopment issues. | Provides a straightforward path from laboratory-scale process optimization to industrial production. | mdpi.com |
By leveraging these benefits, microreactor technology facilitates the development of safer, greener, and more efficient continuous-flow processes for the production of complex molecules like this compound. tandfonline.com
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-butan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-3-7(2)13-9-6-4-5-8(11)10(9)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
MVKHDZXYRZHCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Butan 2 Yloxy Aniline
Bromination of 2-(butan-2-yloxy)aniline
The principles of green chemistry have increasingly guided the development of synthetic methodologies, aiming to reduce or eliminate the use of hazardous solvents. acs.orgnih.gov In the context of electrophilic aromatic bromination of anilines, this has led to innovative solvent-free approaches and the use of environmentally benign solvent systems that offer high efficiency, selectivity, and improved safety profiles. rsc.orgacs.org
Solvent-Free Bromination Methods
Solvent-free reactions, a cornerstone of green chemistry, minimize waste and can lead to unique reactivity and selectivity. acs.orgnih.gov Two prominent solvent-free techniques applicable to the bromination of anilines are solid-state reactions and mechanochemistry.
Solid-State Bromination: This method involves the direct reaction of a solid substrate with a solid or gaseous brominating agent in the absence of any solvent. rsc.org Solid anilines can react with gaseous bromine or solid reagents like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone to afford mono- or dibrominated products with high yields and selectivities, often superior to those of reactions conducted in solution. rsc.org Another solvent-free approach uses reagents like phenyltrimethylammoniumtribromide (PTT), where grinding the solid reactants together at room temperature can efficiently produce the desired bromo derivatives. researchgate.net The primary advantage is the complete elimination of solvent during the reaction phase. rsc.org
| Substrate | Reagent/Conditions | Product(s) | Yield (%) | Source |
| Aniline (B41778) | Gaseous Br₂ (gas-solid) | 2,4,6-Tribromoaniline (B120722) | 100 | rsc.org |
| Acetanilide (B955) | 2,4,4,6-Tetrabromo-cyclohexa-2,5-dienone (solid-solid) | 4-Bromoacetanilide | 98 | rsc.org |
| 2-Methylaniline | Gaseous Br₂ (gas-solid) | 4-Bromo-2-methylaniline / 4,6-Dibromo-2-methylaniline | 38 / 59 | rsc.org |
| 4-Nitroaniline | 2,4,4,6-Tetrabromo-cyclohexa-2,5-dienone (solid-solid) | 2-Bromo-4-nitroaniline / 2,6-Dibromo-4-nitroaniline | 25 / 75 | rsc.org |
Mechanochemistry: Mechanochemical synthesis utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. acs.orgnih.gov This technique is highly effective for solid-state reactions and has been applied to halogenations. researchgate.net By avoiding bulk solvents, mechanochemistry offers benefits such as short reaction times, quantitative conversions, and access to products that may be difficult to obtain through traditional solution-phase chemistry. acs.orgnih.gov
Environmentally Benign Solvent Systems
When a solvent is necessary, green chemistry encourages the use of non-toxic, recyclable, or biodegradable alternatives to conventional volatile organic compounds.
Ionic Liquids: Ionic liquids are salts with low melting points that can serve as recyclable reaction media. nih.govsci-hub.ru For bromination, a combination of N-bromosuccinimide (NBS) as the bromine source and an ionic liquid like 1-butyl-1-methylimidazolium bromide ([Bmim]Br) has proven effective for the regioselective monobromination of activated aromatic compounds. sci-hub.runih.gov The ionic liquid can often be recovered and reused multiple times with minimal loss in efficiency, significantly reducing waste. sci-hub.ru The reaction proceeds rapidly, often within minutes, to give high yields of the desired product. sci-hub.ru
| Substrate | Reagent/Solvent | Time (min) | Yield (%) | Source |
| Aniline | NBS / [Bmim]Br | 2 | 98 | sci-hub.ru |
| Acetanilide | NBS / [Bmim]Br | 2 | 96 | sci-hub.ru |
| Phenol | NBS / [Bmim]Br | 2 | 98 | sci-hub.ru |
| Anisole | NBS / [Bmim]Br | 2 | 95 | sci-hub.ru |
Aqueous and Aqueous-Organic Systems: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. nih.govresearchgate.net Greener bromination protocols have been developed using aqueous or mixed aqueous-ethanolic media. For instance, the combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide (KBr) in an ethanol-water mixture serves as an effective system for the bromination of protected anilines like acetanilide. acs.orgsci-hub.st This method avoids the use of hazardous elemental bromine and corrosive hydrogen bromide byproducts. acs.org
Advanced Reaction Mechanisms and Transformations of 2 Bromo 6 Butan 2 Yloxy Aniline
Cross-Coupling Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond in 2-Bromo-6-(butan-2-yloxy)aniline is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The steric hindrance from the ortho-butan-2-yloxy group and the electronic effects of the ortho-amino group can influence the reactivity and selectivity of these transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. nih.govresearchgate.net For substrates like 2-bromoanilines, these methods provide powerful tools for molecular diversification.
Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org For ortho-substituted bromoanilines, the reaction can be challenging, but specific catalyst systems have been developed to overcome these hurdles. A method developed for unprotected ortho-bromoanilines utilizes a CataCXium A palladacycle with Cs₂CO₃ as the base in 2-MeTHF, which has been shown to be effective for coupling with various boronic esters. rsc.org This approach is operationally simple and has been demonstrated on a gram scale, showing compatibility with a range of functional groups on the boronic ester partner. rsc.orgrsc.org The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with o-Bromoanilines
| Coupling Partner (Boronic Ester) | Catalyst System | Base | Solvent | Yield | Reference |
| 4-(trifluoromethoxy)phenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 95% | rsc.org |
| 4-acetylphenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80% | rsc.org |
| 4-chlorophenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 69% | rsc.org |
| 4-(hydroxymethyl)phenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 61% | rsc.org |
| Thiophene-2-boronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 85% | rsc.org |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. nih.gov For o-bromoanilines, this reaction can be part of a cascade process to synthesize complex heterocyclic structures like indoles. nih.gov For instance, o-bromoaniline can react with an alkenyl bromide in a process involving an initial alkenyl amination followed by an intramolecular Heck cyclization. nih.gov The choice of ligand is crucial; catalysts like [Pd₂(dba)₃]/DavePhos have proven effective for this transformation. nih.gov In some cases, protecting the aniline's amino group may be necessary to prevent side reactions, although sterically hindered anilines can sometimes be used without protection. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgresearchgate.net The reaction is a straightforward method for preparing substituted alkynes. beilstein-journals.org Copper-free versions of the Sonogashira reaction have also been developed, which can be advantageous for certain substrates. nih.gov The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides. libretexts.org For a substrate like this compound, the Sonogashira coupling would introduce an alkynyl substituent at the C2 position.
The Kumada-Tamao-Corriu reaction utilizes a Grignard reagent as the nucleophile to couple with an organic halide, catalyzed by nickel or palladium. chem-station.comwikipedia.org This was one of the first cross-coupling methods developed. wikipedia.org A significant challenge has been the application of this reaction to substrates with unprotected primary amines, like bromoanilines, due to the high reactivity of Grignard reagents towards acidic protons.
However, recent advancements have enabled the first successful Kumada-type coupling of unprotected bromoanilines with alkyl Grignard reagents. nih.govacs.orgresearchgate.net This was achieved using a palladium catalyst in conjunction with a specially designed Buchwald-type phosphine (B1218219) ligand. nih.govacs.org This system effectively couples various bromo- and iodoanilines with simple alkylmagnesium bromides under mild conditions, tolerating many functional groups. nih.govresearchgate.net An electron-deficient phosphine ligand was also developed to minimize β-hydride elimination, a common side reaction. nih.govacs.org
Table 2: Kumada-Tamao-Corriu Coupling of Bromoanilines with Grignard Reagents
| Bromoaniline | Grignard Reagent | Catalyst System | Yield | Reference |
| 4-Bromoaniline | MeMgBr | Pd₂(dba)₃ / BPhos-HBF₄ | 99% | nih.gov |
| 4-Bromoaniline | EtMgBr | Pd₂(dba)₃ / BPhos-HBF₄ | 98% | nih.gov |
| 4-Bromo-3-methylaniline | MeMgBr | Pd₂(dba)₃ / BPhos-HBF₄ | 99% | nih.gov |
| 2-Bromoaniline (B46623) | MeMgBr | Pd₂(dba)₃ / BPhos-HBF₄ | 99% | nih.gov |
Copper-mediated coupling reactions, often referred to as Ullmann-type reactions, are classical methods for forming aryl-aryl and aryl-heteroaryl bonds. mdpi.comnih.gov While they traditionally required harsh conditions (high temperatures and stoichiometric copper), modern methods utilize catalytic amounts of copper with specific ligands, allowing for milder reaction conditions. nih.govacs.org
These reactions are particularly useful for C-N and C-O bond formations but can also be applied to C-C bond formation. mdpi.comacs.org For a substrate like this compound, a copper-catalyzed reaction could be used to couple it with another aromatic or heteroaromatic ring. The use of ligands such as amino acids (e.g., L-proline) or diamines can significantly accelerate these reactions and improve their functional group tolerance. nih.govresearchgate.net
Transformations Involving the Aniline (B41778) Nitrogen
The primary amino group of this compound is a versatile nucleophile, enabling a range of transformations to introduce new substituents on the nitrogen atom.
N-Alkylation: The direct alkylation of the aniline nitrogen can be achieved with alkyl halides. This reaction typically proceeds via an SN2 mechanism. However, overalkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can be a competing process. Regioselectivity can be an issue, but methods using specific catalysts or directing groups can offer better control.
N-Arylation: The introduction of an aryl group onto the aniline nitrogen is a C-N cross-coupling reaction. This can be achieved through palladium-catalyzed methods (Buchwald-Hartwig amination) or copper-catalyzed methods (Ullmann condensation).
Buchwald-Hartwig Amination: This powerful Pd-catalyzed reaction couples an amine with an aryl halide. In the context of this compound, the aniline itself would act as the amine nucleophile coupling with a different aryl halide. Alternatively, the aryl bromide of the molecule can react with another amine. Catalyst systems based on ligands like BrettPhos and RuPhos have shown exceptionally broad scope for these reactions, often working with low catalyst loadings. rsc.org
Ullmann Condensation: This copper-catalyzed reaction is an alternative for N-arylation. researchgate.netrsc.org Modern protocols use catalytic copper sources with ligands like diamines, diols, or amino acids, which allow the reaction to proceed under much milder conditions than the classical version. nih.govresearchgate.net These systems are effective for coupling aryl iodides and bromides with a variety of amines. researchgate.net
Amide Formation: The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or carboxylic anhydrides to form stable amide bonds. In the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), direct condensation with carboxylic acids is also possible. This transformation is fundamental in medicinal chemistry for building complex molecular scaffolds.
Carbamate (B1207046) Formation: Carbamates are key functional groups in many pharmaceuticals and can be synthesized from the aniline moiety through several routes. nih.gov
Reaction with Chloroformates: A common method is the reaction of the aniline with an alkyl or aryl chloroformate in the presence of a base to neutralize the HCl byproduct.
Reaction with Isocyanates: Direct reaction of the aniline with an isocyanate will also yield a urea, but if the isocyanate is generated in situ from a carboxylic acid via a Curtius rearrangement, and then trapped with an alcohol, it leads to carbamate formation. organic-chemistry.org
Three-Component Coupling: Efficient methods exist for the one-pot synthesis of carbamates from an amine, carbon dioxide (CO₂), and an alkyl halide, often catalyzed by a base like cesium carbonate. organic-chemistry.org
Palladium-Catalyzed Carbonylative Coupling: A PdCl₂ catalyst can facilitate the assembly of organic azides, carbon monoxide (CO), and alcohols to form carbamates under mild conditions. nih.gov This could be adapted starting from an azide (B81097) derived from the aniline.
Applications of 2 Bromo 6 Butan 2 Yloxy Aniline As a Synthetic Building Block
Precursor in the Synthesis of Functionalized Organic Molecules
The bifunctional nature of 2-Bromo-6-(butan-2-yloxy)aniline, possessing both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, positions it as a valuable starting material for the synthesis of diverse molecular architectures.
Ortho-haloanilines are pivotal in the synthesis of nitrogen-containing heterocycles. While no specific examples utilizing this compound are documented, the general reactivity of similar compounds suggests its potential in forming fused heterocyclic systems. For instance, reactions involving intramolecular cyclization, following the introduction of a suitable side chain via N-alkylation or N-acylation, could lead to the formation of substituted benzimidazoles, quinolines, or other related heterocyclic scaffolds. The bulky butan-2-yloxy group could play a crucial role in directing the regioselectivity of these cyclization reactions.
The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) often relies on methodologies that involve the strategic coupling of aromatic precursors. nih.govsioc-journal.cn While direct evidence is lacking for this compound, its bromo-substituted aromatic ring makes it a candidate for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would enable the introduction of additional aromatic or unsaturated moieties, thereby extending the π-conjugated system. Subsequent intramolecular cyclization or dehydrogenation steps could then lead to the formation of complex, multi-ring aromatic structures. nih.gov The synthesis of cyclophanes, a unique class of PAHs, often involves the bridging of aromatic units, a process where a bifunctional precursor could be advantageous. mun.ca
Role in the Development of Pharmaceutical Intermediates (General Synthetic Utility)
Halogenated anilines are a cornerstone in the synthesis of many pharmaceutical agents, providing a handle for further molecular elaboration. researchgate.net The general utility of compounds like 2-bromoaniline (B46623) in creating diverse chemical libraries for drug discovery is well-recognized. chemspider.com
The core structure of this compound can be envisioned as a scaffold for the development of new bioactive molecules. The amino group can be readily acylated or alkylated, while the bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity allows for the systematic modification of the molecule, enabling the exploration of structure-activity relationships. For example, coupling reactions at the bromine position could introduce pharmacophoric groups, while modification of the amino group could modulate the compound's physicochemical properties.
The presence of a chiral center in the butan-2-yloxy group introduces the possibility of using this compound in stereoselective synthesis. Enantiomerically pure forms of this compound could serve as chiral building blocks for the synthesis of enantiopure pharmaceutical intermediates. The stereochemistry of the butoxy group could influence the facial selectivity of reactions on the aromatic ring or at the amino group, providing a means of controlling the stereochemical outcome of subsequent transformations.
Potential in Materials Science Precursors
The structural motifs present in this compound suggest its potential, though unexplored, as a precursor in materials science. The anilino-ether framework could be incorporated into polymers or other macromolecular structures. The ability to undergo polymerization or to be integrated into larger conjugated systems through its bromo and amino functionalities could lead to the development of new materials with tailored electronic or optical properties.
Monomer for Polymer Synthesis (e.g., Polyaromatic Amines)
Polyaromatic amines are a class of conducting polymers with applications in various electronic and optoelectronic devices. The synthesis of such polymers often involves the polymerization of aniline (B41778) derivatives. In principle, this compound could serve as a monomer in the synthesis of novel polyaromatic amines. The amino group could participate in oxidative polymerization, while the bromo substituent could be used for post-polymerization modification or to influence the polymer's properties.
However, a review of the current scientific literature reveals a lack of specific studies on the use of this compound as a monomer. While research has been conducted on the copolymerization of aniline with o-bromoaniline, this does not directly involve the title compound. researchgate.net The electrical conductivity of copolymers of aniline and o-bromoaniline has been found to be in the range of 10⁻⁵ S/cm. researchgate.net
| Monomer | Polymerization Method | Resulting Polymer |
| Aniline and o-bromoaniline | Chemical Oxidation | Poly(aniline-co-o-bromoaniline) researchgate.net |
| This compound | Not reported in literature | Not reported in literature |
Advanced Organic Material Scaffolds
The development of advanced organic materials with tailored electronic and photophysical properties is a significant area of research. Substituted anilines are often used as precursors for the synthesis of these materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The structure of this compound suggests its potential as a scaffold for such materials. The combination of the electron-donating amino and alkoxy groups with the electron-withdrawing bromo group could lead to interesting charge-transfer characteristics.
Despite this potential, there is currently no published research detailing the synthesis of advanced organic material scaffolds derived from this compound. The field has seen the use of other substituted anilines in creating materials with applications in dye-sensitized solar cells and as fluorescent probes, but specific examples using the title compound are absent from the scientific record.
Chemical Probe and Catalyst Ligand Development
Chemical probes are essential tools for studying biological processes, while catalyst ligands are crucial for enhancing the efficiency and selectivity of catalytic reactions. The functional groups present in this compound make it a plausible candidate for the development of both. The amino group can be functionalized to introduce reporter groups for chemical probes or coordinating moieties for catalyst ligands. The steric and electronic properties imparted by the bromo and butan-2-yloxy groups could influence the binding affinity and selectivity of the final molecule.
A search of the scientific literature, however, does not yield any specific instances of this compound being utilized in the development of chemical probes or catalyst ligands. While related structures, such as 2-Bromo-6-methylaminopyridine, have been investigated for the synthesis of catalyst ligands for extended metal atom chains, this research does not directly involve this compound.
| Application Area | Specific Use | Research Findings |
| Chemical Probes | Development of new probes | No specific research found for this compound. |
| Catalyst Ligands | Synthesis of novel ligands | No specific research found for this compound. |
Future Research Directions and Outlook for 2 Bromo 6 Butan 2 Yloxy Aniline Chemistry
Exploration of Novel and Efficient Synthetic Routes
The development of new and improved methods for the synthesis of polysubstituted anilines is a cornerstone of modern organic chemistry. chemrxiv.orgresearchgate.netrsc.org For a molecule like 2-bromo-6-(butan-2-yloxy)aniline, future research will likely focus on strategies that offer high yields, regioselectivity, and sustainability.
Key areas for exploration include:
Late-Stage C-H Bromination: Developing catalytic systems for the direct bromination of 2-(butan-2-yloxy)aniline would be a highly atom-economical approach. This would require catalysts capable of overcoming the directing effects of the amine and alkoxy groups to achieve selective bromination at the desired position.
Etherification Strategies: Conversely, exploring novel etherification methods for 2-bromo-6-fluoroaniline (B133542) or related precursors with (S)- or (R)-butan-2-ol could provide a modular route to the target compound. google.com This could involve advancements in nucleophilic aromatic substitution (SNAr) or the development of new copper- or palladium-catalyzed etherification protocols.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a critical consideration. chemrxiv.org For instance, developing a one-pot synthesis from simple starting materials would significantly enhance the efficiency and sustainability of the process. beilstein-journals.org
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
| Late-Stage C-H Bromination | High atom economy, reduced step count. | Controlling regioselectivity, catalyst development. | 2-(butan-2-yloxy)aniline |
| Nucleophilic Aromatic Substitution | Modular approach, potential for diversification. | Harsh reaction conditions may be required. | 2,6-Dibromoaniline, (R/S)-butan-2-ol |
| Catalytic Etherification | Milder reaction conditions, broader substrate scope. | Catalyst cost and sensitivity, ligand design. | 2-Bromo-6-fluoroaniline, (R/S)-butan-2-ol |
| Multi-component Reactions | High convergence, rapid assembly of complexity. rsc.org | Optimization of reaction conditions, substrate compatibility. | Simpler acyclic precursors |
Development of Asymmetric Transformations
The presence of a chiral butan-2-yloxy group introduces the element of stereochemistry, opening the door for the development of novel asymmetric transformations. nih.govresearchgate.netfrontiersin.orgacs.org The inherent chirality of the molecule could be leveraged to influence the stereochemical outcome of reactions at or near the aniline (B41778) core.
Future research in this area could focus on:
Diastereoselective Reactions: The existing stereocenter could direct the stereoselective introduction of new chiral centers. For example, asymmetric additions to the aniline nitrogen or ortho-lithiated species could proceed with high diastereoselectivity.
Atroposelective Synthesis: The steric hindrance provided by the bromine and butoxy groups could enable the synthesis of atropisomeric biaryl compounds through catalytic cross-coupling reactions. nih.gov The development of conditions that lead to the selective formation of one atropisomer over the other would be a significant achievement.
Chiral Ligand Development: this compound itself could serve as a precursor for novel chiral ligands for asymmetric catalysis. The combination of a coordinating amino group and a sterically demanding, chiral framework could lead to ligands with unique properties.
Advanced Catalytic Systems for Functionalization
The bromine atom on the aniline ring is a versatile handle for a wide range of catalytic cross-coupling reactions. utsa.eduethernet.edu.etmdpi.comacs.orgresearchgate.net Future research will undoubtedly focus on employing and developing advanced catalytic systems to functionalize this position. nih.gov
Promising avenues include:
Palladium- and Nickel-Catalyzed Cross-Coupling: Exploring a variety of Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions will allow for the introduction of a diverse array of substituents at the C2 position. nih.govacs.org The development of catalysts that are tolerant of the free amino group and can operate under mild conditions will be a key focus.
C-H Activation/Functionalization: While the C-Br bond is a prime site for functionalization, direct C-H activation at other positions on the ring could lead to novel derivatives. nih.govacs.org Catalytic systems that can selectively functionalize the C-H bonds in the presence of the bromo and amino groups would be highly valuable.
Dual Catalysis: Combining different catalytic cycles, such as photoredox and transition metal catalysis, could enable previously inaccessible transformations of this compound.
The table below summarizes potential catalytic functionalization reactions.
| Reaction Type | Catalyst System | Potential Products | Key Research Focus |
| Suzuki Coupling | Palladium/Ligand | Arylated anilines | Ligand design for hindered substrates. |
| Buchwald-Hartwig Amination | Palladium/Ligand | Di- and tri-arylamines | Overcoming competitive N-arylation. acs.org |
| Sonogashira Coupling | Palladium/Copper | Alkynylated anilines | Catalyst stability and substrate scope. |
| C-H Arylation | Ruthenium or Palladium | Poly-arylated anilines | Regioselectivity and catalyst efficiency. mdpi.comnih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of complex molecules like this compound will involve the adoption of advanced technologies such as flow chemistry and automated synthesis. acs.orgvapourtec.comyoutube.comsioc-journal.cn These platforms offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility.
Future directions in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable safer handling of potentially hazardous reagents and allow for rapid optimization of reaction conditions. acs.org
Automated Reaction Optimization: Utilizing automated synthesis platforms can accelerate the discovery of optimal conditions for the various catalytic reactions involving this aniline derivative. This high-throughput approach can screen a wide range of catalysts, ligands, and solvents in a short period.
In-line Analysis: Integrating in-line analytical techniques, such as NMR or IR spectroscopy, into a flow setup would allow for real-time monitoring of reaction progress and facilitate rapid process control. youtube.com
Deeper Computational Exploration of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for understanding and predicting the reactivity of this compound. nih.govarxiv.orgresearchgate.netbeilstein-journals.orgacs.orgacs.orgrsc.orgamanote.com
Key areas for computational investigation include:
Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of synthetic and catalytic reactions, helping to explain observed regioselectivity and stereoselectivity. acs.org
Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for the functionalization of this sterically hindered aniline.
Prediction of Physicochemical Properties: DFT can be used to predict various properties of this compound and its derivatives, such as their electronic structure, redox potentials, and spectroscopic signatures. nih.govarxiv.org This information can guide the design of new materials with specific properties.
Expansion into Diverse Synthetic Target Classes
The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of complex and potentially bioactive molecules. acs.orgumich.educresset-group.comnih.govresearchgate.net Aniline derivatives are prevalent in many FDA-approved drugs. nih.gov
Future research should focus on utilizing this compound as a key intermediate in the synthesis of:
Pharmaceuticals: The substituted aniline core is a common motif in many drug molecules. nih.govrsc.org The specific substitution pattern of this compound could lead to the discovery of new drug candidates with improved efficacy or metabolic stability. acs.orgumich.educresset-group.com
Agrochemicals: Many herbicides and pesticides contain substituted aniline scaffolds. The unique combination of substituents in this molecule could be explored for the development of new agrochemicals with novel modes of action.
Organic Electronic Materials: Polyanilines and other aniline-based polymers are known for their conducting properties. rsc.org Derivatives of this compound could be used to synthesize new polymers with tailored electronic and optical properties for applications in organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
